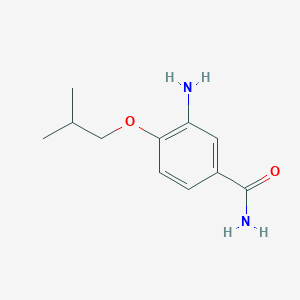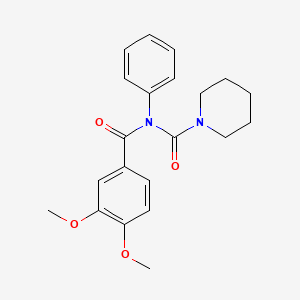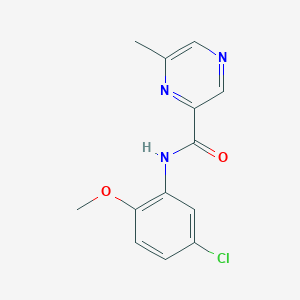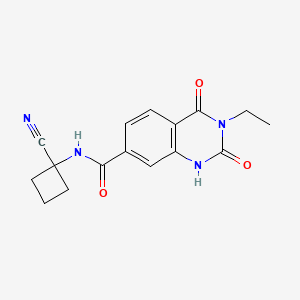
3-Amino-4-(2-methylpropoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4-(2-methylpropoxy)benzamide (AMPB) is an organic compound belonging to the amide family. It is a white, crystalline solid with a melting point of 79-81°C and a boiling point of 280-283°C. It is soluble in water, ethanol, and other organic solvents. AMPB is used in a variety of applications, including as a feed additive, a corrosion inhibitor, and a flame retardant. It is also used as a reagent in organic synthesis and in the preparation of pharmaceuticals.
Aplicaciones Científicas De Investigación
Antioxidant Activity
Amino-substituted benzamide derivatives, including structures similar to 3-Amino-4-(2-methylpropoxy)benzamide, have been studied for their antioxidant properties. These compounds can act as powerful antioxidants by scavenging free radicals. The electrochemical oxidation mechanisms of these derivatives are crucial for understanding their radical scavenging activity. Research indicates that the primary amino group in these compounds undergoes a complex oxidation process, potentially contributing to their antioxidant capabilities. Such insights are valuable for developing new antioxidant agents in pharmaceutical and cosmetic industries (Jovanović et al., 2020).
Neuroleptic Activity
Benzamides, similar to 3-Amino-4-(2-methylpropoxy)benzamide, have been synthesized and evaluated for their neuroleptic activity, which is critical in treating psychosis and related disorders. The structure-activity relationship studies of these compounds reveal a correlation between their chemical structure and inhibitory effects on apomorphine-induced stereotyped behavior in rats. Such research aids in the development of more potent drugs with fewer side effects for treating mental health disorders (Iwanami et al., 1981).
Poly(ADP-ribose) Synthetase Inhibition
In the quest for new inhibitors of the nuclear enzyme poly(ADP-ribose) synthetase, benzamides substituted in the 3-position, which may include derivatives like 3-Amino-4-(2-methylpropoxy)benzamide, have emerged as highly inhibitory compounds. These inhibitors are essential for researching DNA repair mechanisms and developing treatments for diseases associated with DNA damage (Purnell & Whish, 1980).
Antibacterial Activity
Benzamide derivatives have been explored for their antibacterial activity against various bacterial strains. This research is crucial for discovering new antibacterial agents amid rising antibiotic resistance. Studies on compounds like N-(3-Hydroxy-2-pyridyl)benzamides, which share structural similarities with 3-Amino-4-(2-methylpropoxy)benzamide, have shown activity against bacteria such as Escherichia coli and Staphylococcus aureus, highlighting their potential as leads for developing new antibiotics (Mobinikhaledi et al., 2006).
Mecanismo De Acción
Target of Action
It is known to be a crucial building block in the synthesis of many drug candidates .
Mode of Action
The compound is synthesized through the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The two amine groups in 4-methylbenzene-1,3-diamine are in different chemical environments, leading to the coexistence of parallel and serial by-products, which makes the selective monoacylation process relatively complicated .
Biochemical Pathways
The compound is a crucial raw material and intermediate in the synthesis of many drug candidates , suggesting that it may influence a variety of biochemical pathways depending on the specific drug it contributes to.
Result of Action
As an intermediate in drug synthesis, its effects would likely depend on the specific drug it is used to produce .
Propiedades
IUPAC Name |
3-amino-4-(2-methylpropoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-7(2)6-15-10-4-3-8(11(13)14)5-9(10)12/h3-5,7H,6,12H2,1-2H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDKHWYERFMKQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C(=O)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(3-Methoxy-4-methylphenyl)piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2806152.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-(trifluoromethyl)phenyl)propanamide](/img/structure/B2806154.png)


![2-[2-(benzenesulfonylimino)-3-(3-methoxypropyl)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2806163.png)
![2-cyano-3-(2,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2806164.png)


![7-bromo-2-methyl-4H-pyrido[1,2-a]pyrimidine-4-thione](/img/structure/B2806167.png)

![2-Chloro-N-[(5,5-difluoro-6-oxopiperidin-2-yl)methyl]acetamide](/img/structure/B2806169.png)

![7-[(4-Fluorophenyl)methoxy]-3-(4-methoxyphenyl)chromen-4-one](/img/structure/B2806171.png)